5-methyl-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid
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Overview
Description
5-methyl-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid is an organic compound belonging to the class of phenyl-1,2,4-triazoles These compounds are characterized by a 1,2,4-triazole ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid typically involves multiple steps. One common method starts with the synthesis of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with 5-methyl-2-furoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of cesium carbonate as a base and ethanol as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring or the furoic acid moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-methyl-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammation, leading to its potential use as an anti-inflammatory agent .
Comparison with Similar Compounds
Similar Compounds
4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound is a precursor in the synthesis of 5-methyl-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid.
2-methyl-4-{[(4-methyl-2-thiazolyl)methylthio]phenoxy}acetic acid: This compound has similar structural features and is used in similar applications.
Uniqueness
What sets this compound apart is its unique combination of a furoic acid moiety with a triazole ring. This structure imparts specific chemical properties and biological activities that are not found in other similar compounds.
Properties
IUPAC Name |
5-methyl-4-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-12(8-13(22-10)15(20)21)9-23-16-18-17-14(19(16)2)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTCXSUZMHEOLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CSC2=NN=C(N2C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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